(-)-Diacetone-2-keto-L-gulonic acid monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Diacetone-2-keto-L-gulonic acid monohydrate is a chemical compound that plays a significant role in various chemical and biological processes. It is a derivative of L-gulonic acid and is known for its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Diacetone-2-keto-L-gulonic acid monohydrate typically involves the acetylation of L-gulonic acid. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid. The process involves multiple steps, including the protection of hydroxyl groups and subsequent deprotection to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Diacetone-2-keto-L-gulonic acid monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (-)-Diacetone-2-keto-L-gulonic acid monohydrate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and fine chemicals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It is also used in the study of carbohydrate metabolism and related biochemical processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antioxidant properties and its ability to modulate biological pathways involved in disease states.

Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of high-value products. Its unique reactivity makes it valuable in various industrial applications.

Mecanismo De Acción

The mechanism of action of (-)-Diacetone-2-keto-L-gulonic acid monohydrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes. The compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects at the molecular level.

Comparación Con Compuestos Similares

Gallic Acid: Gallic acid is another compound with antioxidant properties and is used in various chemical and biological studies.

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules set it apart from other similar compounds.

Actividad Biológica

(-)-Diacetone-2-keto-L-gulonic acid monohydrate (commonly referred to as 2KGA) is a significant compound in the realm of biochemistry, particularly due to its role as an intermediate in the synthesis of L-ascorbic acid (vitamin C). This article provides a comprehensive overview of the biological activities associated with 2KGA, including its production methods, physiological effects, and potential applications in various fields.

2KGA is synthesized primarily from D-sorbitol through microbial fermentation processes. Research indicates that specific strains of microorganisms, such as those from the genera Acetobacter and Pseudomonas, can efficiently convert D-sorbitol into 2KGA under aerobic conditions. Notably, the yield can be improved by utilizing a mixed culture of microorganisms that sequentially convert D-sorbitol to L-sorbose and subsequently to 2KGA, achieving yields upwards of 130 g/L in optimized conditions .

Antioxidant Properties

One of the most notable biological activities of 2KGA is its antioxidant capacity. Studies have demonstrated that 2KGA can enhance the levels of metabolites and enzymes related to stress resistance in plants. For instance, in Brassica campestris ssp. chinensis, application of 2KGA significantly improved leaf and root biomass while reducing oxidative stress markers such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) .

Stress Resistance Enhancement

Research has shown that 2KGA plays a crucial role in improving salt stress resistance in plants. The compound enhances antioxidant enzyme activities and promotes the accumulation of organic solutes, which are vital for maintaining cellular integrity under stress conditions. This effect is correlated with increased photosynthetic efficiency and reduced lipid peroxidation .

Role in Metabolism

In addition to its antioxidant properties, 2KGA is involved in various metabolic pathways. It serves as a precursor for the biosynthesis of ascorbic acid, which is essential for numerous physiological functions, including collagen synthesis and immune response modulation. The compound's ability to influence metabolic pathways highlights its potential utility in nutritional applications .

Plant Growth Enhancement

A study conducted on Brassica campestris revealed that treatment with 2KGA resulted in significant increases in biomass and improvements in physiological parameters under saline conditions. The study documented enhanced activity of antioxidant enzymes such as ascorbate peroxidase and dehydroascorbate reductase, indicating that 2KGA mitigates oxidative damage during environmental stress .

| Parameter | Control | 2KGA Treatment |

|---|---|---|

| Leaf Biomass (g) | 10.5 | 15.8 |

| Root Biomass (g) | 8.0 | 12.3 |

| H₂O₂ Content (µmol/g) | 5.6 | 3.1 |

| MDA Content (µmol/g) | 4.5 | 2.0 |

Microbial Production Efficiency

Another study highlighted the efficiency of microbial strains in producing 2KGA from D-glucose using a two-stage fermentation process. The results showed an impressive yield of calcium 2-keto-L-gulonate (Ca-2KLG), emphasizing the compound's potential for large-scale production .

| Fermentation Stage | Yield (mg/ml) | Conversion Efficiency (%) |

|---|---|---|

| Stage 1: Ca-25DKG Production | 328.6 | 94.5 |

| Stage 2: Ca-2KLG Production | 106.3 | 84.6 |

Propiedades

IUPAC Name |

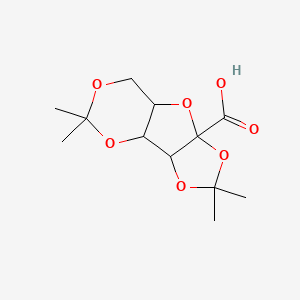

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBATIDXGJRMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18467-77-1 |

Source

|

| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.